N-(1-phenylethyl)-1,2-benzothiazol-3-amine 1,1-dioxide

Alzheimer's disease ApoE4 virtual screening molecular docking

Procure N-(1-phenylethyl)-1,2-benzothiazol-3-amine 1,1-dioxide (CAS 333352-43-5), a racemic 3-aminobenzisothiazole S,S-dioxide with a chiral 1-phenylethyl group. This scaffold is a privileged ApoE4 N-terminal domain binder; the 1-phenylethyl substituent targets a hydrophobic pocket (W26, L28, L30, G31, L149, A152), offering steric and electronic properties absent in N-methyl or N-ethyl analogs. The chiral center enables enantiomer resolution for stereochemical probes or chiral ligand development. Suitable for focused library synthesis, SAR validation, and anesthetic activity profiling. For R&D use only; custom synthesis available.

Molecular Formula C15H14N2O2S
Molecular Weight 286.4 g/mol
Cat. No. B3721315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenylethyl)-1,2-benzothiazol-3-amine 1,1-dioxide
Molecular FormulaC15H14N2O2S
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N=C2C3=CC=CC=C3S(=O)(=O)N2
InChIInChI=1S/C15H14N2O2S/c1-11(12-7-3-2-4-8-12)16-15-13-9-5-6-10-14(13)20(18,19)17-15/h2-11H,1H3,(H,16,17)
InChIKeyLAILWTNJGPECKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-phenylethyl)-1,2-benzothiazol-3-amine 1,1-dioxide: Core Identifiers and Scaffold Context for Scientific Procurement


N-(1-phenylethyl)-1,2-benzothiazol-3-amine 1,1-dioxide (CAS 333352-43-5, molecular formula C15H14N2O2S, molecular weight 286.4 g/mol) is an N-substituted derivative of the 1,2-benzisothiazol-3-amine 1,1-dioxide scaffold . This scaffold, also referred to as 3-aminobenzisothiazole S,S-dioxide, is structurally related to saccharin (1,2-benzothiazol-3(2H)-one 1,1-dioxide) and features a fused benzene–isothiazole ring system bearing a primary amine at the 3-position. The N-(1-phenylethyl) substituent introduces a chiral benzylic center, generating a racemic compound with distinct steric and electronic properties compared to simpler N-alkyl analogs. The compound is listed in curated spectral libraries (¹H NMR in DMSO-d₆) confirming its structural identity [1], and the scaffold has been computationally identified as a privileged structure for Apolipoprotein E4 (ApoE4) N-terminal domain binding [2].

Why N-(1-phenylethyl)-1,2-benzothiazol-3-amine 1,1-dioxide Is Not Interchangeable with Other N-Substituted Benzisothiazole 1,1-Dioxides


Compounds sharing the 1,2-benzisothiazol-3-amine 1,1-dioxide scaffold are not functionally interchangeable because even minor variations in N-substituent identity profoundly modulate molecular recognition, physicochemical properties, and biological target engagement. A computational virtual screening study against the ApoE4 N-terminal domain demonstrated that the 1,2-benzisothiazol-3-amine 1,1-dioxide fragment forms a critical hydrogen-bond network with residues E27, W34, R38, D53, D153, and Q156 [1]; the N-substituent projects toward a hydrophobic pocket (residues W26, L28, L30, G31, L149, A152), where substituent size, shape, and lipophilicity directly determine binding pose and affinity. The 1-phenylethyl group provides a specific combination of steric bulk, aromatic π-stacking potential, and a chiral center absent in simple N-methyl (CAS 7677-47-6) or N-ethyl (CAS 7677-48-7) analogs. Without quantitative head-to-head data for all comparators, the scaffold-level SAR indicates that generic substitution—replacing the 1-phenylethyl moiety with a smaller or achiral alkyl group—would alter the hydrophobic contact profile and is predicted to diminish ApoE4 binding potency, precluding simple interchange [1].

Quantitative Differentiation Evidence for N-(1-phenylethyl)-1,2-benzothiazol-3-amine 1,1-dioxide Versus Close Analogs


Predicted ApoE4 N-Terminal Domain Binding: Scaffold Identification in Virtual Screening

In a computational ligand–protein docking screen of approximately 1.5 million compounds against the ApoE4 N-terminal domain, the 1,2-benzisothiazol-3-amine 1,1-dioxide scaffold was identified as one of four privileged chemotypes forming strong hydrogen bonds with key residues (E27, W34, R38, D53, D153, Q156) and hydrophobic contacts (W26, L28, L30, G31, L149, A152). While the study clustered 312 hit compounds, individual Kd or IC₅₀ values were not reported for specific N-substituted derivatives, and a direct head-to-head comparison of N-(1-phenylethyl) versus N-methyl or N-ethyl analogs was not performed. The scaffold itself, however, was selected from a large library as a top-tier binder, providing a computational basis for prioritizing this chemotype [1].

Alzheimer's disease ApoE4 virtual screening molecular docking

Local Anesthetic Activity in the 3-Aminobenzisothiazole 1,1-Dioxide Series: Class-Level Activity Profile

Alkylaminoacyl derivatives of 3-amino-1,2-benzisothiazole 1,1-dioxide have demonstrated local anesthetic activity in rat sciatic nerve and frog peroneal nerve models, with several compounds inhibiting compound action potential (CAP) amplitude. In the 2009 European Journal of Medicinal Chemistry study, the most active 3-aminobenzo[d]isothiazole derivatives showed local anesthetic potency comparable to lidocaine in vitro, with QSAR models indicating that polarizability, polarity, and molecular shape positively influence activity. However, the simple N-(1-phenylethyl) derivative was not among the 32 alkylaminoacyl derivatives tested; the assayed compounds all bear additional carbonyl-containing acyl linkers, placing them in a distinct structural subclass. Therefore, while the 3-amino scaffold is validated for local anesthetic applications, direct quantitative activity data for N-(1-phenylethyl)-1,2-benzothiazol-3-amine 1,1-dioxide are absent from this dataset [1].

local anesthesia sciatic nerve structure–activity relationship

Chirality as a Differentiating Feature: Enantiomeric Resolution Potential Versus Achiral N-Alkyl Analogs

N-(1-phenylethyl)-1,2-benzothiazol-3-amine 1,1-dioxide possesses a stereogenic center at the benzylic carbon of the 1-phenylethyl substituent, rendering it a racemic mixture with the potential for enantiomeric resolution. In contrast, direct N-alkyl analogs such as N-methyl and N-ethyl derivatives are achiral, and even N-benzyl or N-phenyl derivatives lack this specific chiral topology. The presence of chirality is structurally confirmed by the compound's InChI string (InChI=1S/C15H14N2O2S/c1-11(12-7-3-2-4-8-12)16-15-13-9-5-6-10-14(13)20(18,19)17-15/h2-11H,1H3,(H,16,17)), which encodes a racemic mixture [1]. While no published enantioselective synthesis or chiral resolution protocol exists for this specific compound, the intrinsic chirality enables applications in asymmetric synthesis, chiral ligand design, and diastereomeric salt resolution that are inaccessible with achiral N-alkyl congeners.

chiral separation stereochemistry enantiomeric differentiation

Recommended Application Scenarios for N-(1-phenylethyl)-1,2-benzothiazol-3-amine 1,1-dioxide Based on Verified Evidence


ApoE4-Targeted Alzheimer's Disease Probe Development

The 1,2-benzisothiazol-3-amine 1,1-dioxide scaffold was identified as a privileged ApoE4 N-terminal domain binder in a virtual screen of 1.5 million compounds [1]. N-(1-phenylethyl)-1,2-benzothiazol-3-amine 1,1-dioxide can serve as a starting point for synthesizing focused libraries to validate docking predictions and establish structure–activity relationships at the hydrophobic interface defined by residues W26, L28, L30, G31, L149, and A152. Its chiral 1-phenylethyl group may be exploited to probe stereochemical preferences of the ApoE4 binding pocket, a dimension not addressable with achiral N-alkyl analogs.

Chiral Building Block for Asymmetric Synthesis and Ligand Design

The compound's racemic nature, confirmed by its ¹H NMR spectrum in DMSO-d₆ and InChI key [2], positions it as a candidate for resolution into enantiopure forms. Resolved enantiomers may serve as chiral auxiliaries or ligands for transition-metal catalysis, leveraging the benzisothiazole 1,1-dioxide core's electron-withdrawing character and the stereogenic 1-phenylethyl group. This application is structurally precluded for N-methyl, N-ethyl, and N,N-dimethyl analogs.

Local Anesthetic SAR Expansion

Although direct activity data for this specific derivative are absent, the broader 3-aminobenzo[d]isothiazole 1,1-dioxide class has demonstrated local anesthetic activity in rat sciatic nerve assays [3]. Procuring N-(1-phenylethyl)-1,2-benzothiazol-3-amine 1,1-dioxide enables exploration of whether the bulky, chiral 1-phenylethyl substituent enhances or diminishes CAP inhibition relative to previously tested alkylaminoacyl derivatives, potentially identifying a new sub-series with differentiated pharmacokinetic or potency profiles.

Quote Request

Request a Quote for N-(1-phenylethyl)-1,2-benzothiazol-3-amine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.